molecular formula C14H10ClIN2O3 B6068541 N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide

N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide

Numéro de catalogue B6068541
Poids moléculaire: 416.60 g/mol
Clé InChI: GVJBCZMFJPOBNC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide, commonly known as CI-1040, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer cells. CI-1040 has been extensively studied as a potential anticancer agent, and has shown promising results in preclinical studies.

Mécanisme D'action

CI-1040 inhibits the N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide pathway by targeting the upstream kinase MEK1/2. This prevents the activation of downstream effectors such as ERK1/2, which play a key role in cell proliferation and survival. By inhibiting this pathway, CI-1040 induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CI-1040 has been shown to have a range of biochemical and physiological effects in cancer cells. It induces G1 cell cycle arrest, inhibits DNA synthesis, and promotes apoptosis. It also inhibits angiogenesis and metastasis, which are key processes in cancer progression.

Avantages Et Limitations Des Expériences En Laboratoire

CI-1040 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied, with a large body of literature available on its mechanism of action and efficacy. However, it also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some settings.

Orientations Futures

There are several future directions for research on CI-1040. One area of interest is the development of more potent and selective MEK inhibitors, which could improve its efficacy and reduce side effects. Another area of interest is the identification of biomarkers that can predict response to CI-1040, which could help to personalize treatment for cancer patients. Finally, there is interest in exploring the potential of CI-1040 in combination with other drugs, such as immune checkpoint inhibitors, to improve its efficacy and broaden its applicability.

Méthodes De Synthèse

CI-1040 can be synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloro-4-iodoaniline in the presence of a base to yield CI-1040.

Applications De Recherche Scientifique

CI-1040 has been extensively studied as a potential anticancer agent. It has shown efficacy in preclinical studies against a wide range of cancer cell lines, including melanoma, colorectal, pancreatic, and breast cancer. It has also been evaluated in clinical trials, both as a single agent and in combination with other drugs, for the treatment of various cancers.

Propriétés

IUPAC Name

N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIN2O3/c1-8-2-3-9(6-13(8)18(20)21)14(19)17-12-5-4-10(16)7-11(12)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJBCZMFJPOBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.